2-Bromo-7-iodoimidazo[1,2-a]pyridine
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Overview
Description
2-Bromo-7-iodoimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry. The presence of both bromine and iodine atoms in the structure makes it a versatile intermediate for various chemical reactions and functionalizations .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-7-iodoimidazo[1,2-a]pyridine typically involves the functionalization of the imidazo[1,2-a]pyridine core. One common method is the halogenation of imidazo[1,2-a]pyridine using bromine and iodine sources under controlled conditions. For instance, the reaction can be carried out using N-bromosuccinimide (NBS) and iodine in the presence of a suitable solvent and catalyst .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available precursors. The process often includes halogenation, purification, and crystallization steps to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-7-iodoimidazo[1,2-a]pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Sonogashira couplings to form more complex molecules
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate can be used.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Coupling Reactions: Palladium catalysts and appropriate ligands are commonly used
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield biaryl compounds, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
2-Bromo-7-iodoimidazo[1,2-a]pyridine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and pharmaceuticals.
Biology: The compound is used in the development of bioactive molecules with potential therapeutic applications.
Medicine: It is investigated for its potential use in drug discovery and development, particularly in the treatment of infectious diseases and cancer.
Industry: The compound is used in the production of advanced materials and as a precursor for various chemical processes
Mechanism of Action
The mechanism of action of 2-Bromo-7-iodoimidazo[1,2-a]pyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of halogen atoms can enhance its binding affinity and selectivity towards these targets. The exact pathways involved can vary based on the specific biological context and the nature of the target .
Comparison with Similar Compounds
- 2-Chloro-7-iodoimidazo[1,2-a]pyridine
- 2-Bromo-7-chloroimidazo[1,2-a]pyridine
- 2-Iodo-7-bromoimidazo[1,2-a]pyridine
Comparison: 2-Bromo-7-iodoimidazo[1,2-a]pyridine is unique due to the presence of both bromine and iodine atoms, which can influence its reactivity and properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable intermediate for diverse applications .
Properties
Molecular Formula |
C7H4BrIN2 |
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Molecular Weight |
322.93 g/mol |
IUPAC Name |
2-bromo-7-iodoimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C7H4BrIN2/c8-6-4-11-2-1-5(9)3-7(11)10-6/h1-4H |
InChI Key |
LOBADBJGHJXBPI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C=C(N=C2C=C1I)Br |
Origin of Product |
United States |
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